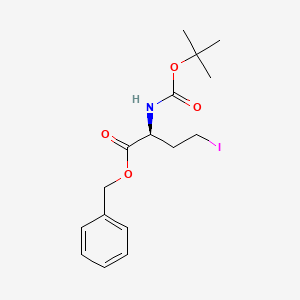

(S)-Benzyl-2-((tert-Butoxycarbonyl)amino)-4-iodobutanoat

Übersicht

Beschreibung

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a benzyl ester. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.

Wissenschaftliche Forschungsanwendungen

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

It is known that tert-butoxycarbonyl (boc) protected amino acids, such as this compound, are often used in peptide synthesis .

Mode of Action

The compound (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate interacts with its targets through the formation of amide bonds, a common process in peptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Pharmacokinetics

It is known that the boc group can be removed under certain conditions, which may affect the compound’s bioavailability .

Result of Action

It is known that the compound can participate in peptide synthesis, potentially leading to the formation of dipeptides .

Action Environment

It is known that the boc group can be removed under certain conditions, which may be influenced by environmental factors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves multiple steps. One common method starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The iodination step can be achieved using iodine and a suitable oxidizing agent . The final esterification step involves the reaction of the intermediate with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting group.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Deprotection: The Boc group can be removed using acids like trifluoroacetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with azide would yield an azido derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate: Contains a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate makes it more reactive in substitution reactions compared to its bromine and chlorine analogs . This increased reactivity can be advantageous in certain synthetic applications.

Biologische Aktivität

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate, with the CAS number 119768-48-8, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₂INO₄

- Molecular Weight : 419.25 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Should be kept in a dark place, sealed, and stored at 2-8°C.

The biological activity of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is attributed to its structural features that facilitate interactions with biological targets. The presence of the iodo group enhances its reactivity and potential for forming covalent bonds with nucleophiles in biological systems. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be selectively removed under mild conditions, allowing for the release of the active amine functionality in various biochemical contexts.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its role as a precursor in peptide synthesis and its potential effects on cellular processes. Notably:

- Anticancer Activity : Preliminary studies suggest that derivatives of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis through caspase activation pathways.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on cancer cell lines; observed IC50 values indicating significant activity against breast cancer cells. |

| Study 2 | Analyzed enzyme inhibition; found that the compound inhibited serine proteases with a Ki value in the low micromolar range. |

| Study 3 | Assessed neuroprotective effects in vitro; reported reduced apoptosis in neuronal cultures exposed to oxidative stress. |

Eigenschaften

IUPAC Name |

benzyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVYMKABCFNGIG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCI)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.